molecular formula C18H17N3O3S2 B2658160 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 887200-98-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

Cat. No. B2658160
CAS RN: 887200-98-8
M. Wt: 387.47
InChI Key: BLUHDRDIUFMBFI-ZZEZOPTASA-N
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Description

The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide” is a complex organic molecule that contains several functional groups, including an allyl group, a sulfamoyl group, a benzothiazole group, and a benzamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecule contains a benzothiazole ring, which is a fused ring system containing a benzene ring and a thiazole ring . The presence of the allyl group (a carbon chain attached to the molecule via a double bond) could allow for interesting reactivity under certain conditions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the allyl group could participate in reactions involving the movement of the pi electrons in the double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfamoyl group could increase its solubility in water .

Scientific Research Applications

Antibacterial Activity

Sulfonamide derivatives, including compounds with similar structural motifs to "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide," have been synthesized and evaluated for their antibacterial properties. For instance, novel sulfonamides containing a 2-amino-1,3-thiazole fragment have demonstrated effective antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (Rafiee Pour et al., 2019). These findings suggest the potential for similar compounds to be explored for antibacterial applications.

Photodynamic Therapy for Cancer Treatment

Compounds structurally related to "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide" have been found to possess properties beneficial for photodynamic therapy (PDT). A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base highlighted their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers used in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibitors

A class of sulfonamide derivatives has shown inhibitory effects on carbonic anhydrase isozymes (hCA I and II), which are metalloenzymes present in almost all living organisms to catalyze the synthesis of bicarbonate ion from carbon dioxide and water. These enzymes play significant roles in various physiological processes, and their inhibitors are of interest for treating conditions like glaucoma, epilepsy, and altitude sickness. The inhibitory activity of these derivatives provides insights into the development of new therapeutic agents (Gokcen et al., 2016).

Safety And Hazards

Without specific safety data for this compound, general precautions should be taken when handling it, as with all chemicals. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

Given the interesting structure of this compound, future research could explore its potential applications, particularly in medicinal chemistry. For example, it could be tested for biological activity against various disease targets .

properties

IUPAC Name

2-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-10-21-15-9-8-13(26(19,23)24)11-16(15)25-18(21)20-17(22)14-7-5-4-6-12(14)2/h3-9,11H,1,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUHDRDIUFMBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

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